
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
Overview
Description
“1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine” is a chemical compound with the molecular formula C14H18F3N3O2 . It’s a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine” consists of a piperazine ring substituted with an ethyl group and a 4-nitro-2-(trifluoromethyl)benzyl group . The molecular weight of the compound is 317.31 .Scientific Research Applications
Anti-HIV Activity
A derivative of this compound was synthesized for potential use as a non-nucleoside reverse transcriptase inhibitor in HIV treatment. The synthesized compounds showed promising anti-HIV-1 and anti-HIV-2 activity in MT-4 cells (Al-Masoudi et al., 2007).
Crystal Structure Analysis
The crystal structures of several analogues, including 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine, were determined, revealing conformations and packing arrangements. These findings are crucial for understanding the chemical and physical properties of these compounds (Lynch & Mcclenaghan, 2004).
Insecticide Development
Research explored the use of this compound as a lead for new insecticides. The structure of this compound served as a scaffold for the development of derivatives with significant biological activities against pests like armyworm (Cai et al., 2010).
Tuberculosis Treatment
A variant of this compound was identified in the development of new drugs for tuberculosis. The modifications in its structure aimed to increase bioavailability while retaining or enhancing anti-tuberculosis activity (Tangallapally et al., 2006).
Antitumor Activity
Compounds containing this structure were synthesized and evaluated for their antitumor activities. One specific derivative showed significant potency against cancer cell lines, indicating its potential in cancer therapy (Mustafa et al., 2011).
properties
IUPAC Name |
1-ethyl-4-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-2-18-5-7-19(8-6-18)10-11-3-4-12(20(21)22)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJSJFKIGHYITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | |
Synthesis routes and methods
Procedure details







Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B2556485.png)
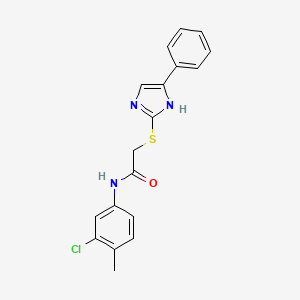
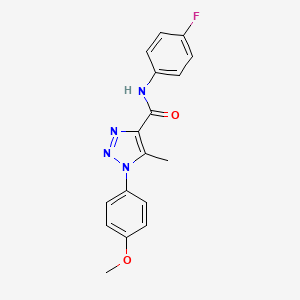
![3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2556490.png)
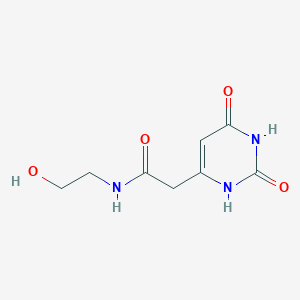


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)
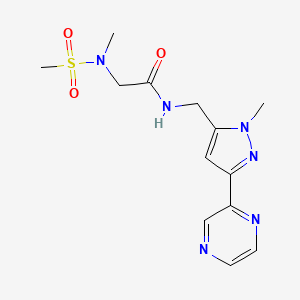
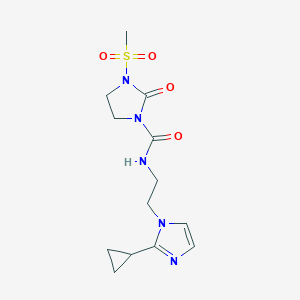

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)
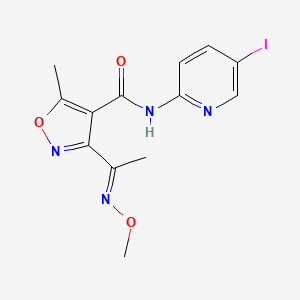
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)